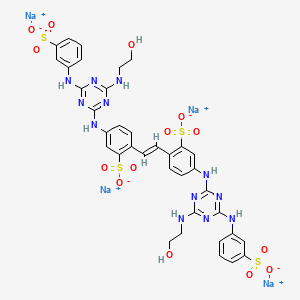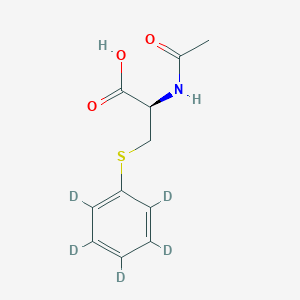
1-Thio-|A-D-glucose (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thio-|A-D-glucose (sodium) is a derivative of β-D-glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group. This modification allows the compound to engage in unique chemical reactions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thio-|A-D-glucose (sodium) can be synthesized through the reaction of β-D-glucose with thiol-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of 1-Thio-|A-D-glucose (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Thio-|A-D-glucose (sodium) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group back to its original state.
Substitution: The thiol group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Various substituted thioglucose derivatives.
Scientific Research Applications
1-Thio-|A-D-glucose (sodium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry and polymerization reactions.
Biology: Acts as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.
Medicine: Utilized in diagnostic procedures, such as labeling with technetium-99m for imaging
Industry: Employed in the stabilization of lipid bilayers and protection of proteins from denaturation
Mechanism of Action
The mechanism of action of 1-Thio-|A-D-glucose (sodium) involves its ability to form hydrophilic self-assembled monolayers with metals. This property stabilizes lipid bilayers and protects proteins from denaturation. The thiol group also allows the compound to participate in various chemical reactions, enhancing its utility in different applications .
Comparison with Similar Compounds
- 5-Thio-D-glucose
- 1-Thio-β-D-glucose tetraacetate
- n-Heptyl β-D-thioglucopyranoside
Comparison: 1-Thio-|A-D-glucose (sodium) is unique due to its specific thiol group placement at the anomeric carbon, which allows for distinct chemical reactivity and applications. Other similar compounds may have thiol groups at different positions or additional functional groups, leading to variations in their chemical behavior and uses .
Properties
Molecular Formula |
C6H11NaO5S |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-sulfanyloxan-2-yl]methanolate |
InChI |
InChI=1S/C6H11O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-6,8-10,12H,1H2;/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
CFNUSLSHFLEGRS-WNFIKIDCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
